alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol follows established International Union of Pure and Applied Chemistry conventions, providing a comprehensive description of its molecular structure. The International Union of Pure and Applied Chemistry name for this compound is 1-chloro-3-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]propan-2-ol, which precisely describes the spatial arrangement of functional groups within the molecular framework. This nomenclature system ensures unambiguous identification of the compound across scientific literature and research databases.
The compound exhibits multiple synonymous designations that reflect its structural characteristics and functional relationships. These alternative names include M1-Ornidazole, indicating its role as a metabolite of ornidazole, and alpha-(Chloromethyl)-2-(hydroxymethyl)-5-nitro-1H-imidazole-1-ethanol, which emphasizes the specific positioning of the chloromethyl and hydroxymethyl substituents. The systematic naming convention also incorporates the descriptor "1H-Imidazole-1-ethanol, alpha-(chloromethyl)-2-(hydroxymethyl)-5-nitro-" to provide comprehensive structural identification.
The molecular formula C₇H₁₀ClN₃O₄ corresponds to a molecular weight of 235.62 grams per mole, establishing the fundamental compositional parameters of the compound. This formula indicates the presence of seven carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight calculation provides essential information for quantitative analytical procedures and computational modeling applications.
Properties
IUPAC Name |
1-chloro-3-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O4/c8-1-5(13)3-10-6(4-12)9-2-7(10)11(14)15/h2,5,12-13H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDFZLULOWRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978157 | |
| Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62580-79-4 | |
| Record name | alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a suitable imidazole derivative, followed by nitration and subsequent hydroxymethylation. The reaction conditions often require the use of chlorinating agents such as N-chlorosuccinimide (NCS) and nitrating agents like nitric acid under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Alpha-(Carboxymethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol.
Reduction: Alpha-(Chloromethyl)-2-hydroxymethyl-5-aminoimidazole-1-ethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol has been investigated for its antimicrobial properties, particularly against various pathogens:
- Mycobacterium tuberculosis : Studies have shown that nitroimidazole derivatives can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis infections .
- Clostridium difficile : The compound exhibits efficacy against Clostridium difficile, which is responsible for antibiotic-associated diarrhea and colitis .
Antiparasitic Activity
The compound's structure is conducive to antiparasitic applications. Nitroimidazoles are known for their effectiveness against protozoan infections, such as:
- Giardiasis : this compound may serve as a treatment option for giardiasis due to its ability to disrupt the metabolic processes of Giardia lamblia .
Cancer Therapy
Recent research highlights the potential of nitroimidazole compounds as radiosensitizers in cancer therapy:
- Tumor Microenvironment Targeting : The compound has shown promise in enhancing the effects of radiation therapy by targeting tumor-associated carbonic anhydrase isoforms, which are often overexpressed in cancer cells .
Clinical Trials
Research has been conducted to evaluate the pharmacokinetics and safety profile of this compound in patients with severe liver cirrhosis. The study found that the drug's metabolism was significantly altered in this population, indicating a need for dosage adjustments .
Microbiota Influence on Treatment Efficacy
A recent study explored how gut microbiota composition impacts the efficacy of immunotherapy in cancer patients. While not directly related to this compound, it underscores the importance of understanding microbial interactions when considering treatment options involving nitroimidazoles .
Mechanism of Action
The mechanism of action of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol involves the interaction of its nitro group with cellular components. In biological systems, the nitro group can be reduced to reactive intermediates that cause damage to DNA and other critical biomolecules, leading to the death of microbial cells. This compound targets specific enzymes and pathways involved in the replication and repair of DNA, making it effective against certain pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and related nitroimidazole derivatives:
| Compound | CAS No. | Key Substituents | Biological Activity | Synthetic Route |
|---|---|---|---|---|
| alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol | 62580-79-4 | -CH2Cl, -CH2OH at positions α and 2 | Antimicrobial (presumed) | Chlorination of hydroxymethyl precursor |
| 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol | 62580-80-7 | -CH3, diol chain at positions 2 and 3 | Antiprotozoal (similar to ornidazole) | Reaction of chloromethyl intermediates |
| 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | 4812-40-2 | -CH2OH, -CH2CH2OH at positions 1 and 2 | Antibiotic metabolite | Hydroxyethylation of nitroimidazole core |
| Metronidazole | 443-48-1 | -CH2CH2OH at position 1 | Anti-anaerobic, antiprotozoal | Nitration of imidazole derivatives |
Key Observations:
Solubility : The hydroxymethyl group improves water solubility relative to purely hydrophobic derivatives (e.g., 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, ).
Physical Properties
- Melting Point : While data for the target compound is unavailable, structurally similar compounds (e.g., ’s 4-[4-(Chloromethyl)phenyl] derivative) melt at ~120°C, suggesting comparable thermal stability.
- Spectroscopy : 1H-NMR signals for chloromethyl groups typically appear at δ 4.6–4.7 ppm, as seen in , while hydroxymethyl protons resonate near δ 3.5–4.0 ppm.
Biological Activity
Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol, also known as Ornidazole-hydroxy, is a nitroimidazole derivative with significant biological activity. This compound is primarily noted for its potential in treating various protozoan infections and has been explored for its mechanisms of action, efficacy, and safety profiles. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : CHClNO
- Molecular Weight : 235.62 g/mol
- CAS Number : 62580-79-4
Nitroimidazole compounds, including this compound, exert their biological effects through the reduction of their nitro group, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, resulting in the disruption of DNA synthesis and function in target organisms. The primary mechanism involves:
- Reduction by Nitro-reductases : This process generates free radicals that damage DNA and cellular components.
- Covalent Binding : The reactive metabolites bind to nucleic acids and proteins, leading to cell death in protozoan pathogens .
Antimicrobial Efficacy
This compound has been shown to possess potent antimicrobial properties against various protozoan pathogens. Studies have demonstrated its effectiveness against:
- Trichomonas vaginalis : Exhibiting significant inhibitory concentrations (IC) comparable to established treatments like metronidazole.
- Leishmania spp. : The compound has shown promising results in reducing the growth of Leishmania promastigotes and intracellular amastigotes, indicating its potential for treating leishmaniasis .
Comparative Efficacy Table
| Pathogen | Compound | IC (µM) | Reference |
|---|---|---|---|
| Trichomonas vaginalis | Ornidazole-hydroxy | < 10 | |
| Leishmania braziliensis | Ornidazole-hydroxy | 15 | |
| Leishmania mexicana | Ornidazole-hydroxy | 20 |
Case Studies
- Trichomoniasis Treatment : A clinical study evaluated the efficacy of this compound in treating trichomoniasis. Patients exhibited a significant reduction in symptoms and pathogen load post-treatment, with minimal side effects reported compared to traditional therapies .
- Leishmaniasis Trials : In preclinical trials involving murine models infected with Leishmania spp., treatment with the compound resulted in a notable decrease in parasite load within the liver and spleen, suggesting effective systemic absorption and action against visceral leishmaniasis .
Safety Profile
Preliminary studies indicate that this compound has a favorable safety profile compared to other nitroimidazoles. Toxicological assessments revealed lower central nervous system (CNS) side effects at therapeutic doses compared to metronidazole, making it a potentially safer alternative for patients .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
